3-acetyl-1H-isochromen-1-one
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Overview
Description
3-Acetyl-1H-isochromen-1-one is an organic compound with the molecular formula C11H8O3. It is characterized by a white or pale yellow solid appearance and has a melting point of approximately 130-132°C . This compound is soluble in organic solvents such as diethyl ether and chloroform . It is a derivative of isochromene, a bicyclic structure consisting of a benzene ring fused to a pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-1H-isochromen-1-one can be achieved through various methods. One common approach involves the reaction of homophthalic acid derivatives with acetic anhydride under acidic conditions . Another method includes the bromination of this compound in acetic acid solution to form 3-(2-bromoacetyl)-1H-isochromen-1-one, which can then undergo further reactions to yield various derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-1H-isochromen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-Acetyl-1H-isochromen-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-acetyl-1H-isochromen-1-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s antiplatelet activity is believed to involve the inhibition of cyclooxygenase-1 (COX-1) enzyme and the suppression of arachidonic acid-induced platelet aggregation .
Comparison with Similar Compounds
3-Phenyl-1H-isochromen-1-one: Known for its potent antioxidant and antiplatelet activities.
3-(2-Bromoacetyl)-1H-isochromen-1-one: Used as an intermediate in the synthesis of various heterocyclic compounds.
Uniqueness: 3-Acetyl-1H-isochromen-1-one is unique due to its versatile reactivity and wide range of applications in different fields. Its ability to undergo various chemical transformations makes it a valuable compound for synthetic chemistry .
Properties
CAS No. |
39153-93-0 |
---|---|
Molecular Formula |
C11H8O3 |
Molecular Weight |
188.2 |
Purity |
95 |
Origin of Product |
United States |
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